Cas no 79660-84-7 (6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile)

6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile is a bicyclic organic compound featuring a seven-membered cycloheptene ring fused to a benzene ring, with a nitrile functional group at the 7-position. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmacologically active molecules or complex ring systems. The nitrile group offers versatile reactivity, enabling further transformations such as hydrolysis to carboxylic acids or reduction to primary amines. Its rigid, fused-ring scaffold provides steric and electronic constraints useful in medicinal chemistry for modulating target binding. The compound is typically handled under inert conditions due to potential sensitivity.
6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile structure
79660-84-7 structure
商品名:6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile
CAS番号:79660-84-7
MF:C12H13N
メガワット:171.238322973251
MDL:MFCD15474835
CID:2182745
PubChem ID:22769538

6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile 化学的及び物理的性質

名前と識別子

    • 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile
    • 6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile (ACI)
    • MFCD15474835
    • DB-263734
    • 6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile
    • E77300
    • C12H13N
    • SB38812
    • CS-0270508
    • SCHEMBL7879944
    • 79660-84-7
    • AS-0823
    • EN300-7433656
    • MDL: MFCD15474835
    • インチ: 1S/C12H13N/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10H,5-8H2
    • InChIKey: VAIMWTWZWWKYJK-UHFFFAOYSA-N
    • ほほえんだ: N#CC1CCC2C(=CC=CC=2)CC1

計算された属性

  • せいみつぶんしりょう: 171.104799419g/mol
  • どういたいしつりょう: 171.104799419g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 23.8Ų

6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D966592-250mg
6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile
79660-84-7 95%
250mg
$325 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0429-5g
6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile
79660-84-7 97%
5g
¥26214.33 2025-01-21
TRC
T890283-10mg
6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile
79660-84-7
10mg
$ 70.00 2022-06-02
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0429-50mg
6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile
79660-84-7 97%
50mg
1263.58CNY 2021-05-08
abcr
AB535976-1 g
6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile
79660-84-7
1g
€1,414.60 2023-07-11
eNovation Chemicals LLC
D966592-1g
6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile
79660-84-7 95%
1g
$890 2024-07-28
eNovation Chemicals LLC
D966592-5g
6,7,8,9-Tetrahydro-5H-benzocycloheptene-7-carbonitrile
79660-84-7 95%
5g
$3355 2024-07-28
Enamine
EN300-7433656-1.0g
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile
79660-84-7 95%
1.0g
$510.0 2024-05-24
Enamine
EN300-7433656-0.25g
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile
79660-84-7 95%
0.25g
$469.0 2024-05-24
Enamine
EN300-7433656-2.5g
6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carbonitrile
79660-84-7 95%
2.5g
$1122.0 2024-05-24

6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile 関連文献

6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrileに関する追加情報

Introduction to 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile (CAS No. 79660-84-7)

6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile, identified by the chemical compound code CAS No. 79660-84-7, is a significant molecule in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the class of heterocyclic hydrocarbons, featuring a benzocycloheptene core structure with a nitrile functional group at the 7-position. The unique arrangement of atoms and functional groups in this molecule imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various bioactive compounds.

The structural framework of 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile consists of a seven-membered aromatic ring fused with a cyclohexane moiety, which creates a rigid scaffold that influences its reactivity and interactions with biological systems. The presence of the nitrile group at the 7-position introduces polarity and potential sites for further functionalization, making it a versatile building block for medicinal chemists. This compound has garnered attention due to its potential applications in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological properties of 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile and its derivatives. Research studies have highlighted its role as a precursor in the synthesis of molecules with anti-inflammatory, analgesic, and neuroprotective effects. The benzocycloheptene scaffold is known for its ability to modulate various biological pathways, making it an attractive scaffold for drug design. The nitrile group further enhances its utility by allowing for diverse chemical transformations, such as hydrolysis to form carboxylic acids or reduction to form amides.

One of the most compelling aspects of 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile is its potential in the development of central nervous system (CNS) drugs. Preliminary studies have suggested that derivatives of this compound may exhibit properties relevant to treating neurological disorders such as epilepsy and Alzheimer's disease. The rigid bicyclic structure can mimic natural biomolecules and interact with specific targets in the brain, while the nitrile group provides opportunities for fine-tuning pharmacokinetic profiles. These characteristics make it an attractive candidate for further investigation in preclinical and clinical settings.

The synthesis of 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the nitrile group. Advances in catalytic methods have improved the efficiency of these synthetic pathways, making it more feasible to produce this compound on an industrial scale. The development of greener synthetic methods has also been a focus area, with researchers exploring solvent-free reactions and biocatalytic approaches to minimize environmental impact.

From a computational chemistry perspective, 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile has been extensively studied using molecular modeling techniques. These studies have provided insights into its binding interactions with biological targets and have helped predict its pharmacological activity. Computational methods such as molecular dynamics simulations and quantum mechanical calculations are essential tools in understanding the behavior of complex molecules like this one. By leveraging these techniques, researchers can design more effective derivatives with enhanced therapeutic potential.

The pharmaceutical industry has shown considerable interest in 6,7,8,9-Tetrahydro-5h-benzocycloheptene-7-carbonitrile due to its versatility as a synthetic intermediate. Its structural features allow for modifications that can tailor its pharmacological properties to specific therapeutic needs. For instance, introducing different substituents at various positions on the benzocycloheptene ring can alter its solubility, metabolic stability, and target specificity. This flexibility makes it a valuable asset in drug discovery programs aimed at developing new treatments for a wide range of diseases.

In conclusion,6, CAS No. 79660-84-7, represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and functional groups make it an excellent candidate for synthesizing bioactive molecules with therapeutic applications. As research continues to uncover new ways to utilize this compound,6, it is likely to play an increasingly important role in the discovery and development of novel drugs that address unmet medical needs.

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